3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Overview
Description
3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that features a unique fusion of piperidine and triazoloazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar triazole compounds have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .
Biochemical Pathways
Similar triazole compounds have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacterial strains .
Pharmacokinetics
Similar triazole compounds have been found to have favorable pharmacodynamic and pharmacokinetic attributes .
Result of Action
Similar triazole compounds have been found to exhibit moderate to good antibacterial activities .
Biochemical Analysis
Biochemical Properties
3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, triazole derivatives, including this compound, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . Additionally, this compound may interact with kinases, influencing phosphorylation processes that are vital for cell signaling and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PDE enzymes, this compound can alter cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which are critical for various signaling pathways . This modulation can lead to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects, including oxidative stress and DNA damage, have been observed . These effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . This compound may also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a triazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further chemical transformations .
Scientific Research Applications
3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties and is used in the development of new antimicrobial agents.
Triazolo[4,3-a]pyridine: Investigated for its antimalarial activity and potential as a therapeutic agent.
Uniqueness
3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine stands out due to its unique structural features and the combination of piperidine and triazoloazepine rings. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-6-11-14-15-12(16(11)8-3-1)10-5-4-7-13-9-10/h10,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOJOJDSSOTAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585427 | |
Record name | 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923164-14-1 | |
Record name | 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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